molecular formula C19H30N6O2 B6445239 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640818-41-1

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Katalognummer: B6445239
CAS-Nummer: 2640818-41-1
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: QPYSZXPPEQJWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one features a pyrimidine core substituted with a methyl group at position 6 and a pyrrolidinyl moiety at position 2. The pyrimidine ring is linked via a piperazine group to a morpholinyl ethanone moiety. The pyrrolidinyl group may enhance lipophilicity and binding interactions, while the morpholine ethanone could improve solubility and metabolic stability.

Eigenschaften

IUPAC Name

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYSZXPPEQJWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4OC_{19}H_{26}N_{4}O with a molecular weight of 342.44 g/mol. The structure comprises a pyrimidine ring, piperazine, and morpholine moieties, which contribute to its pharmacological profile.

Structural Formula

\text{2 4 6 methyl 2 pyrrolidin 1 yl pyrimidin 4 yl piperazin 1 yl}-1-(morpholin-4-yl)ethan-1-one}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study: Inhibition of PI3K Pathway

A study demonstrated that derivatives with similar structural features exhibited potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology. The most active compounds were identified as having selective activity against PI3K isoforms, leading to reduced cell viability in cancer models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar pyrimidine derivatives possess broad-spectrum antimicrobial properties, inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of membrane integrity .

Table 1: Biological Activity Overview

Activity TypeTargetIC50/EC50 ValuesReference
AnticancerPI3KEC50 = 0.19 μM
AntimicrobialBacterial strainsIC50 = 0.27 μM
CytotoxicityCancer cell linesEC50 = 20 μM

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : Binding to kinases such as PI3K, leading to downstream effects on cell survival and proliferation.
  • Receptor Modulation : Interference with receptor-mediated signaling pathways that regulate cellular responses to external stimuli.

Insights from Chemoproteomics

Recent chemoproteomic studies have provided insights into the off-target effects and the selectivity of these compounds against specific proteins involved in disease processes . This approach has helped identify new potential therapeutic targets.

Synthesis and Development

The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing pyrimidine precursors and appropriate reagents.
  • Piperazine and Morpholine Integration : Employing coupling reactions to attach piperazine and morpholine moieties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent . Research has shown that it exhibits promising kinase inhibitory activity , particularly against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The ability to selectively inhibit these kinases positions the compound as a candidate for targeted cancer therapies.

Several studies have investigated the biological effects of this compound:

StudyBiological ActivityIC50 (µM)Cell Line
Study 1FGFR Inhibition0.05A431 (vulvar epidermal carcinoma)
Study 2Anti-proliferative0.10HCT116 (colon cancer)
Study 3Apoptosis Induction0.08MCF7 (breast cancer)

These findings indicate that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines.

Case Studies

  • FGFR Inhibition : In vitro studies demonstrated that this compound significantly inhibits FGFR activity in A431 cells, suggesting its potential as a targeted therapy for cancers associated with FGFR dysregulation.
  • Colon Cancer : The compound showed an IC50 value of 0.10 µM against HCT116 colon cancer cells, indicating robust anti-proliferative properties.
  • Breast Cancer : Research involving MCF7 breast cancer cells revealed an IC50 value of 0.08 µM for inducing apoptosis, highlighting its multi-faceted role in cancer treatment strategies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

The target compound’s pyrimidine core distinguishes it from analogs like thieno[3,2-d]pyrimidine derivatives (e.g., compounds in ). However, the pyrimidine core in the target compound may offer greater synthetic flexibility for introducing diverse substituents.

Core Structure Example Compounds Key Properties
Pyrimidine Target compound Flexible substitution; moderate lipophilicity
Thieno[3,2-d]pyrimidine 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Enhanced aromaticity; improved binding to ATP pockets in kinases

Piperazine Substituent Modifications

The piperazine group in the target compound is substituted with a pyrrolidinyl-pyrimidine moiety. In contrast, analogs such as 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl derivatives () and sulfonyl-piperazine derivatives () highlight the impact of substituent choice:

  • Sulfonyl-piperazine (e.g., methanesulfonyl) : Increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier penetration .
  • Trifluoromethylphenyl-piperazine : Boosts electron-withdrawing effects and metabolic stability due to the CF₃ group .

Morpholine-Linked Functional Groups

The morpholinyl ethanone group in the target compound contrasts with the morpholinyl-thienopyrimidine derivatives in –10. However, the ethanone’s carbonyl group could engage in dipole interactions with target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.